

Cross-Validation of Spectroscopic Data for Isopropoxybenzene Characterization: A Comparative Guide

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Compound of Interest

Compound Name: Isopropoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the characterization of **isopropoxybenzene**, a common building block in organic synthesis. By cross-validating data from multiple analytical techniques, researchers can ensure the unambiguous identification and purity assessment of this compound. This document presents experimental data for **isopropoxybenzene** and its structural isomer, n-propoxybenzene, offering a clear comparison of their spectroscopic fingerprints. Detailed experimental protocols are also provided to facilitate the replication of these results.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for **isopropoxybenzene** and its isomer, n-propoxybenzene.

Table 1: ^1H NMR Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Isopropoxybenzene	~7.28	m	2H	Ar-H (meta)
	~6.90	m	3H	
	4.55	septet	1H	
	1.35	d	6H	
n-Propoxybenzene	~7.27	m	2H	Ar-H (meta)
	~6.91	m	3H	
	3.92	t	2H	
	1.80	sextet	2H	
	1.03	t	3H	

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ) ppm	Assignment
Isopropoxybenzene	157.4	Ar-C (ipso, C-O)
129.5	Ar-C (meta)	
120.8	Ar-C (para)	
116.2	Ar-C (ortho)	
70.0	-CH(CH ₃) ₂	
22.1	-CH(CH ₃) ₂	
n-Propoxybenzene	158.9	Ar-C (ipso, C-O)
129.4	Ar-C (meta)	
120.6	Ar-C (para)	
114.6	Ar-C (ortho)	
69.6	-OCH ₂ CH ₂ CH ₃	
22.6	-OCH ₂ CH ₂ CH ₃	
10.5	-OCH ₂ CH ₂ CH ₃	

Table 3: FT-IR Data (Liquid Film)

Compound	Wavenumber (cm ⁻¹)	Assignment
Isopropoxybenzene	3065-3035	Aromatic C-H stretch
	2978	
	2932	
	1600, 1495	
	1240	
	1115	
n-Propoxybenzene	3064-3038	Aromatic C-H stretch
	2965	
	2876	
	1599, 1496	
	1245	
	1040	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Isopropoxybenzene	136	121, 94, 77, 43
n-Propoxybenzene	136	107, 94, 77, 43

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
Isopropoxybenzene	272, 278	Not reported
Anisole (similar chromophore)	269, 276	~1480, ~1840

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- **Instrument:** A 400 MHz NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For liquid samples, apply a thin film of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrument:** A standard FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-infrared range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the clean salt plates and subtract it from the sample

spectrum.

- Data Processing: The resulting spectrum will be in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

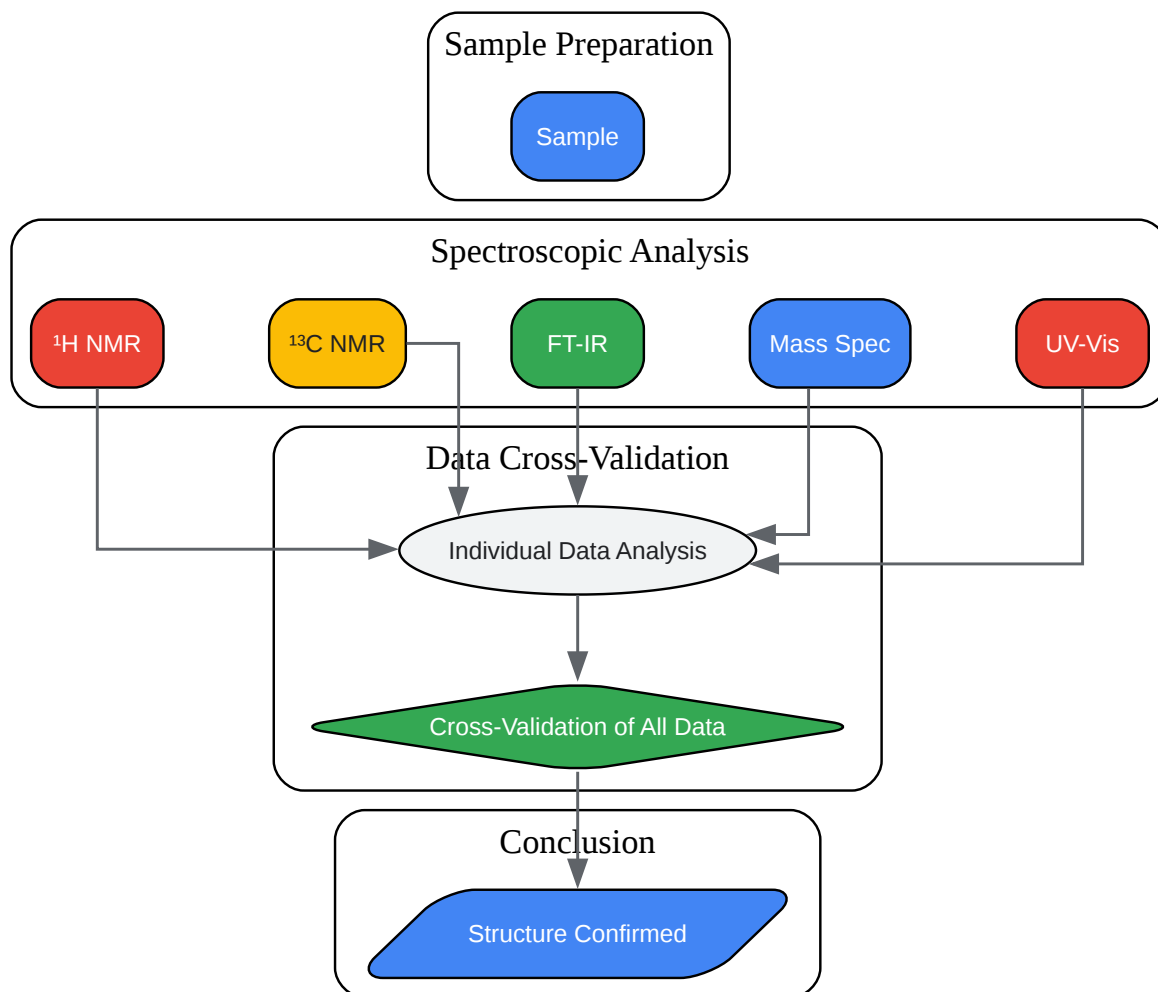
- Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Record the mass spectrum, showing the relative abundance of ions at different m/z values.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data in the characterization of **isopropoxybenzene**.



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Caption: Workflow for Spectroscopic Characterization.

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